PGF2β
Overview
Description
- Prostaglandin F2β (PGF2β) is a variant of the prostaglandin family, which plays a crucial role in various biological functions, including luteolysis, parturition, and vasoconstriction (Watanabe, 2011).
Synthesis Analysis
- PGF2β synthesis involves enzymes from the aldo-keto reductase family, with specific synthase activities found in protozoans and mammals. Notably, enzymes like AKR1B1, 1B3, and 1B7 expressed in Escherichia coli have demonstrated PGF2β synthase activity (Watanabe, 2011).
Molecular Structure Analysis
- The molecular structure of PGF2β involves a cyclopentane ring and is closely related to other prostaglandins. The structure of PGF synthase, which helps in the formation of PGF2β from PGH2, provides insights into its catalytic mechanism, involving direct hydride transfer from NADPH (Komoto et al., 2006).
Chemical Reactions and Properties
- PGF2β participates in several chemical reactions involving enzymes like cyclooxygenase and microsomal prostaglandin E synthase, crucial for the release of other prostaglandins (Catley et al., 2003).
- In biochemical pathways, PGF2β and its metabolites are involved in immune responses and allergic reactions, as evidenced by their role in mast cell activation and as markers in asthma (Bochenek et al., 2004).
Physical Properties Analysis
- The physical properties of PGF2β, like other prostaglandins, involve its stability and solubility, which are crucial for its biological functions. Its stability as an arachidonate metabolite and interactions with various enzymes are significant for its physiological roles (Komoto et al., 2006).
Chemical Properties Analysis
- PGF2β's chemical properties, such as its reactivity and interactions with receptors like CRTH2, highlight its role in allergic inflammation and cellular signaling (Sandig et al., 2006).
- Its synthesis and modulation by inflammatory cytokines in human tissues, such as adipose tissue, underscore its involvement in inflammation and metabolic regulation (Michaud et al., 2014).
Scientific Research Applications
Regulation of Mitochondrial Metabolism and Cellular Growth
PGF2β, along with related molecules like PGC-1α, plays a crucial role in regulating cellular energy metabolism. Research indicates that PGC-1α stimulates the expression of genes crucial for mitochondrial respiration and cellular growth, contributing to the regulation of mitochondrial membrane potential and energy expenditure (Soriano et al., 2006). Moreover, PGC-1α has been linked to the regulation of genes involved in oxidative metabolism and mitochondrial function, which are essential in lipid and glucose metabolism (Lin et al., 2003).
Role in Endometrial Function and Embryonic Implantation
Studies have found that PGF2β is a critical factor in the female reproductive tract. For example, the concentration of PGF2α (a related molecule) in human endometrial fluid has been suggested as a potential biomarker for embryonic implantation, indicating its significant role in reproductive biology (Vilella et al., 2013).
Interaction with Cellular Signaling Pathways
Research indicates that PGF2α, closely related to PGF2β, can activate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway, influencing cell proliferation and potentially playing a role in tumorigenesis (Sales et al., 2004).
Impact on Gene Expression
PGC-1β, another molecule closely related to PGF2β, is known to influence the expression of various genes, especially those related to energy metabolism. This includes the regulation of mitochondrial genes and potentially contributing to the pathogenesis of insulin-resistant conditions and type 2 diabetes (Patti et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-JZFBHDEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859478 | |
Record name | Prostaglandin F2 beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin F2b | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Prostaglandin F2beta | |
CAS RN |
4510-16-1 | |
Record name | PGF2β | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4510-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin F2beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin F2 beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prostaglandin F2b | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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